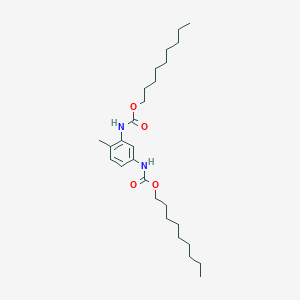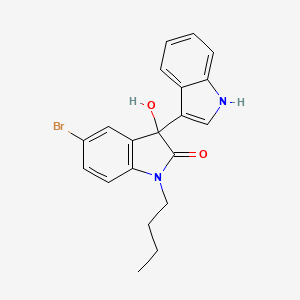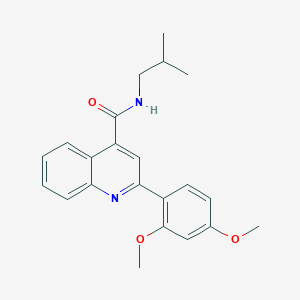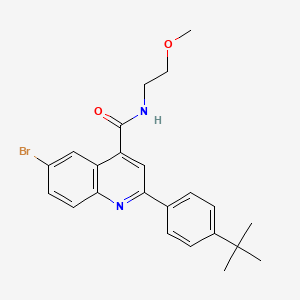
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate is a chemical compound with the molecular formula C45H82N2O4. It is known for its unique structure, which includes two carbamate groups attached to a 4-methylbenzene-1,3-diyl core. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl (4-methylbenzene-1,3-diyl)biscarbamate typically involves the reaction of 4-methylbenzene-1,3-diyl diisocyanate with nonyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate groups. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through various techniques such as distillation and crystallization to remove any impurities.
化学反应分析
Types of Reactions
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the carbamate groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
科学研究应用
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of dinonyl (4-methylbenzene-1,3-diyl)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action include various biochemical processes that are influenced by the presence of the carbamate groups.
相似化合物的比较
Similar Compounds
Dioctadecyl (4-methylbenzene-1,3-diyl)biscarbamate: Similar in structure but with longer alkyl chains.
Didodecyl (4-methylbenzene-1,3-diyl)biscarbamate: Another similar compound with different alkyl chain lengths.
Uniqueness
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
属性
分子式 |
C27H46N2O4 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC 名称 |
nonyl N-[2-methyl-5-(nonoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C27H46N2O4/c1-4-6-8-10-12-14-16-20-32-26(30)28-24-19-18-23(3)25(22-24)29-27(31)33-21-17-15-13-11-9-7-5-2/h18-19,22H,4-17,20-21H2,1-3H3,(H,28,30)(H,29,31) |
InChI 键 |
XEAUGHVVNJRJKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)
![1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14951430.png)


![[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B14951471.png)

![3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14951482.png)
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14951488.png)
![1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid](/img/structure/B14951490.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide](/img/structure/B14951498.png)
![2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B14951507.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B14951515.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B14951522.png)
![(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14951533.png)
